molecular formula C12H14ClN3O3S2 B2822535 5-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide CAS No. 1797552-51-2

5-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Cat. No.: B2822535
CAS No.: 1797552-51-2
M. Wt: 347.83
InChI Key: VVWLAKPOPOPANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a complex organic compound with a unique structure that offers a wide range of applications in scientific research. This compound is characterized by the presence of a chloro group, a tetrahydro-2H-pyran ring, a pyrazolyl group, and a thiophene-2-sulfonamide moiety, making it a versatile tool for exploring various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the tetrahydro-2H-pyran ring: This step involves the protection of the hydroxyl group followed by cyclization.

    Formation of the thiophene-2-sulfonamide moiety: This can be done by sulfonation of thiophene followed by amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can occur at the chloro group or the sulfonamide moiety.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide
  • 5-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl)thiophene-2-sulfonamide

Uniqueness

The uniqueness of 5-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[1-(oxan-4-yl)pyrazol-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S2/c13-11-1-2-12(20-11)21(17,18)15-9-7-14-16(8-9)10-3-5-19-6-4-10/h1-2,7-8,10,15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWLAKPOPOPANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.